![molecular formula C16H14O6 B6604282 4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 2648947-49-1](/img/structure/B6604282.png)
4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde is an organic compound with the molecular formula C16H14O6. It is known for its unique structure, which includes two hydroxyl groups and two methoxy groups attached to a biphenyl core, along with two aldehyde groups. This compound is also referred to as divanillin due to its structural similarity to vanillin, a well-known flavoring agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves the oxidative coupling of vanillin derivatives. One common method is the oxidative dimerization of vanillin using oxidizing agents such as potassium ferricyanide or copper(II) acetate in an alkaline medium. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar oxidative coupling processes, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .
化学反应分析
Types of Reactions
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide for methylation, acetic anhydride for acetylation.
Major Products Formed
Oxidation: 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Reduction: 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diol.
Substitution: Methylated or acetylated derivatives of the original compound.
科学研究应用
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in inhibiting certain biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized as a flavoring agent and in the production of polymers and resins.
作用机制
The mechanism of action of 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde involves its ability to interact with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The aldehyde groups can form Schiff bases with amino groups in proteins, affecting their function .
相似化合物的比较
Similar Compounds
Vanillin: 4-hydroxy-3-methoxybenzaldehyde, a well-known flavoring agent.
Syringaldehyde: 4-hydroxy-3,5-dimethoxybenzaldehyde, another vanillin derivative.
Dehydrodivanillin: A compound with a similar structure but different functional groups.
Uniqueness
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to its biphenyl core with multiple functional groups, allowing for diverse chemical reactions and applications. Its structural complexity and reactivity make it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
2-(2-formyl-4-hydroxy-5-methoxyphenyl)-5-hydroxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-15-5-11(9(7-17)3-13(15)19)12-6-16(22-2)14(20)4-10(12)8-18/h3-8,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDXOAYVDNKAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2C=O)O)OC)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Oxaspiro[3.5]nonan-2-ol](/img/structure/B6604215.png)
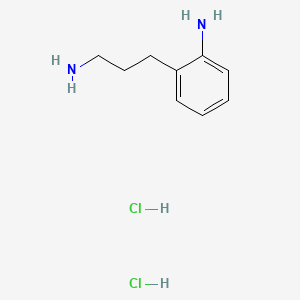
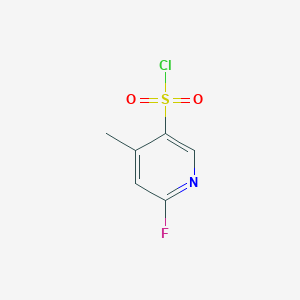
![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
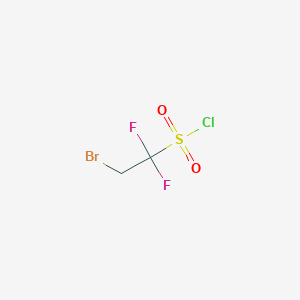
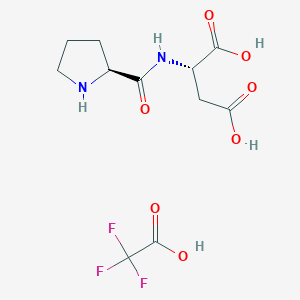
![ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
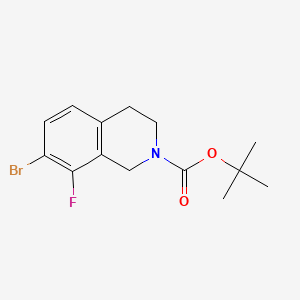
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

